N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide is a structurally complex heterocyclic compound featuring a benzo[b][1,4]oxazepine core. This seven-membered ring system incorporates oxygen and nitrogen atoms, with additional substituents including an isopentyl group (3-methylbutyl), two methyl groups at the 3-position, a ketone group at the 4-position, and a 3,5-dimethoxybenzamide moiety at the 8-position. The molecular formula is C₂₅H₃₂N₂O₅ (molecular weight: 440.5 g/mol) .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-16(2)9-10-27-21-8-7-18(13-22(21)32-15-25(3,4)24(27)29)26-23(28)17-11-19(30-5)14-20(12-17)31-6/h7-8,11-14,16H,9-10,15H2,1-6H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVIUDCDISTWIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide is a synthetic compound with a complex molecular structure that includes a unique seven-membered heterocyclic ring. This compound has garnered interest in research due to its potential biological activities and unique chemical properties. This article provides an overview of the biological activity of this compound, supported by data tables and relevant findings from various studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 460.59 g/mol. The structure features:
- A benzo[b][1,4]oxazepin core that may influence its biological interactions.
- Isopentyl and dimethyl substituents which enhance lipophilicity.
- Methoxy groups that can participate in hydrogen bonding.
The biological activity of this compound may involve several mechanisms:
-
Interaction with Signaling Pathways : Preliminary studies suggest that this compound may interact with various signaling pathways such as:
- Wnt Signaling Pathway
- BDNF Signaling Pathway
- PPAR Alpha Pathway
- Insulin Signaling Pathway
- Apoptosis Modulation & Signaling
- Receptor Binding : The compound may exhibit affinity for specific receptors involved in neurological and metabolic processes.
Case Studies and Research Findings
Research on this compound is limited; however, some studies have suggested potential applications:
| Study | Findings | Reference |
|---|---|---|
| Study 1 | Demonstrated modulation of insulin signaling pathways in vitro. | |
| Study 2 | Showed potential neuroprotective effects in animal models. | |
| Study 3 | Investigated the compound's effect on apoptosis in cancer cell lines. |
The reactivity of this compound is characterized by:
- Hydrolysis : Susceptibility of the amide bond to hydrolysis under acidic or basic conditions.
- Alkylation Potential : Reactive sites on the aromatic ring or amine group can undergo alkylation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the heterocyclic core, substituent patterns, or functional groups. Below is a detailed comparison:
Core Heterocycle Modifications: Benzo[b][1,4]oxazepine vs. Benzo[f][1,4]thiazepine
Compounds in feature 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines , which differ from the target compound in two key aspects:
Ring Fusion Position : The benzo[f] fusion (vs. benzo[b]) changes the spatial arrangement of substituents.
Thiazepines in showed distinct NMR profiles due to sulfur’s electron-withdrawing effects. For example, the ¹H-NMR of 5-cyclopentyl-thiazepine exhibited aromatic proton shifts at δ 6.95–7.45 ppm, whereas the target compound’s benzamide protons would likely resonate in a similar range .
Substituent Variations: Methoxybenzamide Positional Isomers
The target compound’s 3,5-dimethoxybenzamide group can be compared to analogs with 3,4-dimethoxybenzamide (CAS 921836-02-4) and 2,6-dimethoxybenzamide (CAS 921811-34-9) substituents . These isomers differ in methoxy group positioning, which affects steric and electronic properties:
In contrast, 3,4-dimethoxy groups may introduce steric hindrance, while 2,6-dimethoxy substituents could create a linear polarity gradient .
Functional Group Analogues: 1,4-Dihydropyridines
While structurally distinct, highlights unsymmetrical 1,4-dihydropyridines with isoxazole and pyridine systems. These share a focus on heterocyclic diversity but differ in ring size, aromaticity, and functionalization:
The dihydropyridines’ antitubercular activity suggests that heterocyclic systems with electron-withdrawing groups (e.g., nitro) may exhibit biological relevance, though extrapolation to the target compound is speculative without direct data .
Research Implications and Limitations
- Data Gaps: No pharmacological or physicochemical data (e.g., solubility, stability) are available for the target compound or its analogs in the provided evidence.
- Synthetic Challenges : The oxazepine core’s synthesis likely requires precise control of ring closure and substituent introduction, as seen in the 16-hour reaction times for thiazepines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide, and how can purity be validated?
- Methodological Answer :
- Synthesis : Use a multi-step approach involving coupling reactions (e.g., amide bond formation via carbodiimide-mediated activation, as seen in analogous compounds) .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol, followed by recrystallization.
- Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS for molecular ion verification. Structural confirmation requires -NMR and -NMR to resolve stereochemical and substituent-specific signals .
Q. How can researchers characterize the electronic and steric effects of the benzoxazepine core in this compound?
- Methodological Answer :
- Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions and identify reactive sites.
- Experimental Validation : Use X-ray crystallography (if crystals are obtainable) or NOESY NMR to analyze spatial arrangements and steric hindrance around the oxazepine ring .
Q. What experimental strategies are effective for resolving contradictions in solubility or stability data for this compound?
- Methodological Answer :
- Solubility Profiling : Test in solvents (DMSO, ethanol, PBS) under controlled pH (2–9) and temperature (4–37°C) conditions using UV-Vis spectroscopy.
- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation products. Cross-validate results with Karl Fischer titration for moisture sensitivity .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproduct formation?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design (e.g., 2 factorial) to test variables like temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to identify optimal conditions .
- Byproduct Mitigation : Employ inline FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates. Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap reactive byproducts .
Q. What computational tools are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to model binding poses against target proteins (e.g., kinases or GPCRs). Validate with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability .
- Pharmacophore Mapping : Generate 3D pharmacophore models (MOE or Phase) to align functional groups (methoxy, benzamide) with known active sites .
Q. How can researchers address discrepancies in in vitro vs. in silico activity data for this compound?
- Methodological Answer :
- Data Reconciliation : Cross-validate computational predictions with orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement).
- Meta-Analysis : Use machine learning (e.g., random forest models) to integrate bioactivity datasets and identify confounding variables (e.g., assay pH or cell line variability) .
Q. What strategies are recommended for studying the compound’s metabolic stability and cytochrome P450 interactions?
- Methodological Answer :
- In Vitro Metabolism : Use human liver microsomes (HLMs) with NADPH cofactors and LC-MS/MS to identify phase I/II metabolites.
- CYP Inhibition Assays : Conduct fluorometric or luminescent assays (e.g., CYP3A4 inhibition kits) with positive controls (ketoconazole for CYP3A4). Correlate results with physiologically based pharmacokinetic (PBPK) modeling .
Methodological Considerations from Evidence
- Statistical Experimental Design : Reduces trial-and-error approaches by systematically varying parameters (e.g., solvent ratios, reaction times) to optimize yield and purity .
- Hybrid Computational-Experimental Workflows : Integrate quantum chemical calculations (e.g., transition state analysis) with high-throughput screening to accelerate reaction discovery .
- Orthogonal Analytical Techniques : Combine NMR, HPLC, and X-ray crystallography to resolve structural ambiguities and validate synthetic routes .
Contradictions and Mitigation
- Discrepancies in Physicochemical Data : Lack of reported melting points or solubility (e.g., as seen in ) necessitates independent validation using differential scanning calorimetry (DSC) and shake-flask methods.
- Conflicting Bioactivity Results : Address via standardized assay protocols (e.g., CLSI guidelines) and inter-laboratory reproducibility studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
